

Comparative Spectroscopic Guide: 2-Chlorohippuric (2-hydroxybenzylidene)hydrazide

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Compound of Interest

Compound Name:	2-Chlorohippuric (2-hydroxybenzylidene)hydrazide
CAS No.:	196813-68-0
Cat. No.:	B2909795

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Executive Summary & Therapeutic Context

2-Chlorohippuric (2-hydroxybenzylidene)hydrazide is a specialized Schiff base derivative synthesized from the condensation of 2-chlorohippuric acid hydrazide and salicylaldehyde (2-hydroxybenzaldehyde). Belonging to the class of N-benzoylglycine hydrazones, this scaffold is of significant interest in medicinal chemistry due to its tridentate chelating capabilities (ONO donor set) and potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties [1, 2].

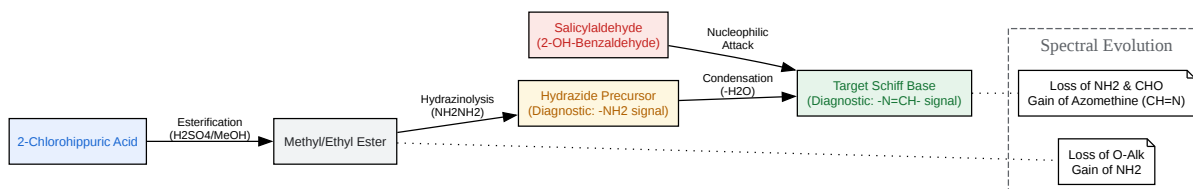
This guide provides an authoritative spectral analysis, contrasting the target product with its synthetic precursors to establish a self-validating protocol for structural confirmation. The focus is on ^1H NMR spectroscopy in DMSO-d_6 , highlighting the diagnostic shifts associated with the azomethine linkage and intramolecular hydrogen bonding.

Synthesis & Structural Logic

To understand the NMR spectrum, one must first visualize the chemical transformations. The synthesis proceeds via a multi-step pathway: esterification of 2-chlorohippuric acid, hydrazinolysis, and finally condensation with salicylaldehyde.

Figure 1: Synthesis Workflow & Logic

The following diagram outlines the critical reaction steps and the structural fragments tracked via NMR.



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Caption: Step-wise synthesis showing the evolution of functional groups detectable by NMR. The transition from Hydrazide to Schiff Base is the critical quality control point.

Comparative Spectral Analysis

The most robust method for verifying the product is comparing its spectrum against the immediate precursor (Hydrazide) and the aldehyde reactant.

Table 1: Diagnostic Signal Comparison (DMSO-d₆)

Structural Fragment	Precursor: Hydrazide (δ ppm)	Target: Schiff Base (δ ppm)	Shift Interpretation ($\Delta\delta$)
Hydrazide -NH-NH ₂	4.32 (s, 2H)	Absent	Primary Confirmation: Consumption of terminal amine.
Azomethine (-N=CH-)	Absent	8.30 – 8.60 (s, 1H)	Formation: New singlet indicating C=N bond formation [3].
Phenolic -OH	Absent	11.0 – 12.2 (s, 1H)	H-Bonding: Downfield shift due to intramolecular bonding with azomethine N.
Amide -NH- (Hydrazone)	~9.4 (s, 1H)	11.5 – 11.9 (s, 1H)	Deshielding: Anisotropic effect of the new conjugated system.
Glycine -CH ₂ -	~3.8 – 4.0 (d/s)	4.0 – 4.2 (d, 2H)	Stability: Remains relatively constant; serves as an internal integration standard.
Aldehyde -CHO	~10.2 (Reactant)	Absent	Purity: Absence confirms no unreacted salicylaldehyde.

Note: Chemical shifts (δ) are approximate and solvent-dependent (DMSO-d₆). Multiplicities: s=singlet, d=doublet.

Detailed ¹H NMR Assignment Protocol

Solvent Selection: DMSO-d₆ is required. Chloroform (CDCl₃) is often insufficient for dissolving polar hydrazones and may not clearly resolve the exchangeable amide/hydroxyl protons [4].

A. The Downfield Region (10.0 – 13.0 ppm)

This region is the "fingerprint" of the Schiff base formation.

- Phenolic -OH (δ 11.0 – 12.2 ppm): Appears as a sharp singlet. Its extreme downfield position is due to the formation of a six-membered hydrogen-bonded ring involving the phenolic hydrogen and the azomethine nitrogen (O-H...N).
- Hydrazide -NH- (δ 11.5 – 11.9 ppm): The amide proton adjacent to the carbonyl. It often appears as a broad singlet. In some conformers (E/Z isomers), this may split into two signals of unequal intensity [5].

B. The Azomethine & Aromatic Region (6.5 – 8.8 ppm)

- Azomethine Proton (-N=CH-): The most critical diagnostic peak, appearing as a sharp singlet between 8.3 and 8.6 ppm. This confirms the condensation is complete [3].
- Aromatic Protons:
 - 2-Chlorobenzoyl Ring: 4 protons.[1][2][3][4] The Cl at the ortho position creates a distinct splitting pattern compared to unsubstituted hippuric acid. Look for a multiplet around 7.4 – 7.6 ppm.[4]
 - Salicylaldehyde Ring: 4 protons.[2][3][4] The hydroxyl group pushes the ortho and para protons upfield (shielding).

C. The Aliphatic Linker (3.5 – 4.5 ppm)

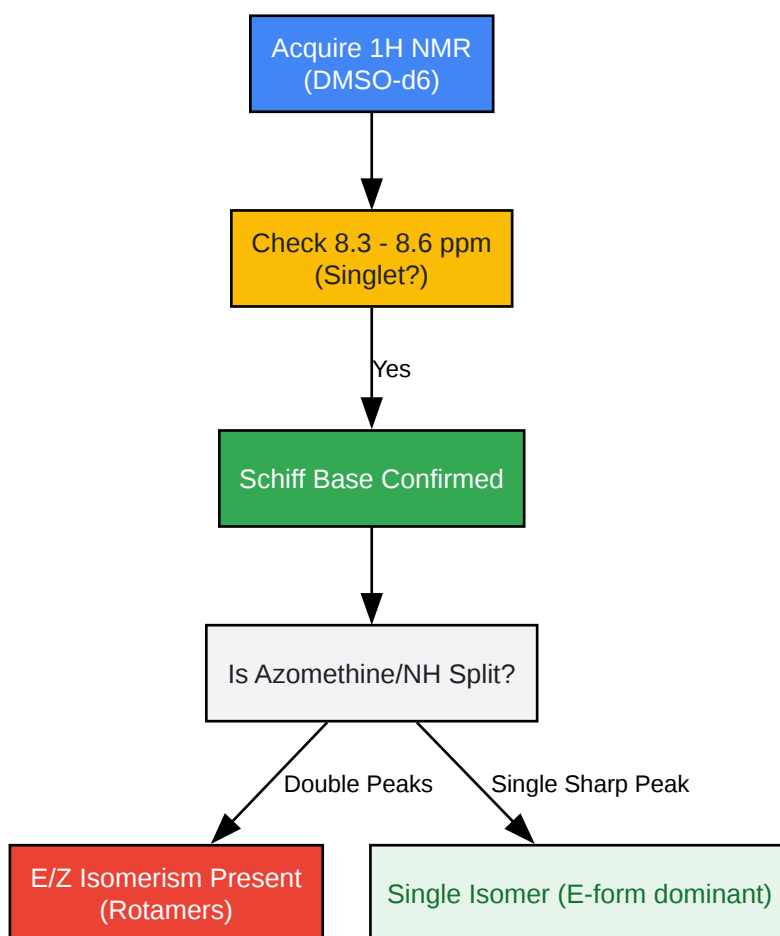
- Glycine Methylene (-CH₂-): A doublet at 4.0 – 4.2 ppm (Hz).
- Coupling: It appears as a doublet because it couples with the adjacent amide NH (glycine-NH). If D₂O exchange is performed, the NH signal disappears, and this doublet collapses into a singlet.

Advanced Characterization: Isomerism & Tautomerism

Researchers must be aware that hydrazones often exist in dynamic equilibrium.

Figure 2: Spectral Assignment Logic & Isomerism

Decision tree for interpreting complex signals arising from tautomerism.



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Caption: Logic flow for confirming structure and identifying E/Z geometric isomers commonly found in acylhydrazones.

Mechanistic Insight

- Amido-Imidol Tautomerism: The amide group (-CONH-) can tautomerize to the imidol form (-C(OH)=N-). While the keto (amide) form is predominant in the solid state and DMSO, trace amounts of the enol form can cause peak broadening.
- E/Z Isomerism: The C=N double bond allows for geometrical isomers.[5] The E-isomer is sterically favored and usually constitutes >90% of the population. If a smaller "shadow" spectrum is visible (e.g., a small singlet at 8.1 ppm next to the main 8.5 ppm peak), this is the Z-isomer, not an impurity [5].

Experimental Protocol

To ensure reproducible spectral data, follow this preparation method:

- Sample Prep: Dissolve 10-15 mg of the recrystallized product in 0.6 mL of DMSO-d₆ (99.8% D).
- Solubility Check: If the solution is cloudy, gently warm the tube (do not exceed 40°C) to ensure complete dissolution. Partial suspension causes line broadening.
- Acquisition:
 - Scans: 16 – 32 (sufficient for 1H).
 - Relaxation Delay (D1): Set to ≥ 2.0 seconds to allow full relaxation of the exchangeable amide protons for accurate integration.
- D₂O Shake (Optional Validation): Add 1-2 drops of D₂O to the tube and re-run.
 - Result: The signals at ~11.5 ppm (OH), ~11.8 ppm (NH-N), and ~8.8 ppm (NH-Gly) will disappear. The -CH₂- doublet at 4.1 ppm will collapse to a singlet.

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